molecular formula C11H19NO4 B6270437 tert-butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate CAS No. 2279126-24-6

tert-butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate

Cat. No.: B6270437
CAS No.: 2279126-24-6
M. Wt: 229.27 g/mol
InChI Key: AVNCADUPNASVCO-UHFFFAOYSA-N
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Description

tert-Butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate: is a synthetic organic compound that features a unique combination of functional groups, including an azetidine ring, an epoxide, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate typically involves multiple stepsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for larger scale production. This includes the use of continuous flow reactors to improve efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include diols from oxidation, reduced azetidine derivatives, and substituted azetidine compounds .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways .

Biology and Medicine: Its reactivity and functional groups make it a valuable building block for drug discovery .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it useful for creating polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate involves its interaction with various molecular targets. The epoxide group can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is exploited in drug design to create compounds that can selectively target specific proteins or enzymes.

Comparison with Similar Compounds

  • tert-Butyl 3-oxoazetidine-1-carboxylate
  • tert-Butyl 3-(oxiran-2-yl)azetidine-1-carboxylate
  • tert-Butyl 3-phenyl-L-alaninate hydrochloride

Comparison: Compared to similar compounds, tert-butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate is unique due to the presence of both an epoxide and a hydroxyl group. This combination of functional groups provides a distinct reactivity profile, making it more versatile in synthetic applications.

Properties

CAS No.

2279126-24-6

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

tert-butyl 3-hydroxy-3-(oxiran-2-ylmethyl)azetidine-1-carboxylate

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(13)12-6-11(14,7-12)4-8-5-15-8/h8,14H,4-7H2,1-3H3

InChI Key

AVNCADUPNASVCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC2CO2)O

Purity

95

Origin of Product

United States

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